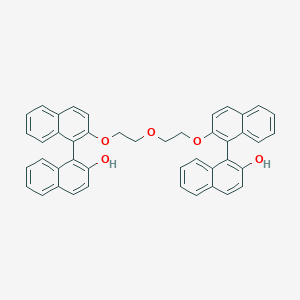![molecular formula C13H14N4OS B287873 3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B287873.png)
3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that is used in scientific research to study its biochemical and physiological effects. It is a member of the thiadiazine family and has a molecular formula of C12H13N5OS.
Mecanismo De Acción
The mechanism of action of 3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its ability to inhibit PDE5. By inhibiting this enzyme, the compound increases the levels of cGMP in the body, which in turn leads to the relaxation of smooth muscle cells in blood vessels. This results in increased blood flow to various parts of the body, including the penis, which is why this compound is often studied for its potential use in the treatment of erectile dysfunction.
Biochemical and Physiological Effects:
3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been found to have several biochemical and physiological effects. In addition to its role in increasing blood flow, it has also been found to have anti-inflammatory and antioxidant properties. These effects make it a promising candidate for the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments is its potency as a PDE5 inhibitor. This makes it a useful tool for studying the role of cGMP in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One area of interest is the development of new drugs based on the structure of this compound. Another area of research is the study of its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of 3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex process that involves several steps. One of the most common methods used for synthesizing this compound is through the reaction of 4-methoxyphenylhydrazine with ethyl bromoacetate to form 3-ethyl-4-methoxyphenylhydrazine. This is then reacted with thiocarbonyldiimidazole to form the thiadiazine ring, which is then converted to the triazolothiadiazine ring through a cyclization reaction.
Aplicaciones Científicas De Investigación
3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications. One of the most common uses of this compound is in the study of its mechanism of action. It has been found to act as a potent inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the body.
Propiedades
Nombre del producto |
3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
|---|---|
Fórmula molecular |
C13H14N4OS |
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
3-ethyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C13H14N4OS/c1-3-12-14-15-13-17(12)16-11(8-19-13)9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3 |
Clave InChI |
WWJNOIHSOVGFHS-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)OC |
SMILES canónico |
CCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B287790.png)
![5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)

![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)
![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)
![12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one](/img/structure/B287804.png)


![4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione](/img/structure/B287807.png)




![1-Chloro-7-{4-[(1-chloro-7-isoquinolinyl)oxy]butoxy}isoquinoline](/img/structure/B287814.png)